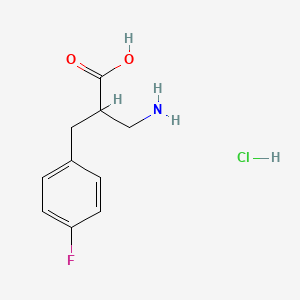

![molecular formula C20H15FN4O2S B2878988 N-(4-乙酰氨基苯基)-6-(4-氟苯基)咪唑并[2,1-b]噻唑-3-甲酰胺 CAS No. 1049450-58-9](/img/structure/B2878988.png)

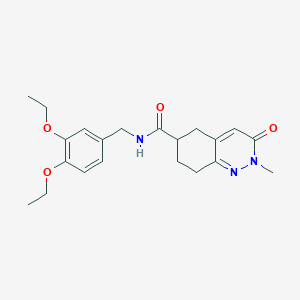

N-(4-乙酰氨基苯基)-6-(4-氟苯基)咪唑并[2,1-b]噻唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[2,1-b]thiazoles are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the design and synthesis of new compounds with potential biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the synthesis of imidazo[2,1-b]thiazole-based aryl hydrazones involved the design and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .Molecular Structure Analysis

The molecular structure of similar compounds often involves a combination of heterocyclic scaffolds and various functional groups . For instance, the compound 4-ACETAMIDOPHENYL N-(3-FLUOROPHENYL)CARBAMATE has a linear formula of C15H13FN2O3 .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve radical reactions for the direct functionalization of imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structures and functional groups .科学研究应用

抗癌剂

N-(4-乙酰氨基苯基)-6-(4-氟苯基)咪唑并[2,1-b]噻唑-3-甲酰胺及其类似物已被广泛研究其作为抗癌剂的潜力。Karki 等人 (2011) 的一项研究合成了这种化合物的新型类似物并评估了其生物活性,显示出对白血病细胞的强细胞毒性,表明其作为化疗剂的潜力 (Karki 等人,2011)。Abdel-Maksoud 等人 (2019) 还报道了合成咪唑并[2,1-b]噻唑衍生物,该衍生物对结肠癌和黑色素瘤细胞系具有有效的细胞毒活性 (Abdel-Maksoud 等人,2019)。

抗菌剂

衍生自 N-(4-乙酰氨基苯基)-6-(4-氟苯基)咪唑并[2,1-b]噻唑-3-甲酰胺的化合物也已用于抗菌应用中。Güzeldemirci 和 Küçükbasmacı (2010) 合成的衍生物表现出有希望的抗菌活性,特别是对结核分枝杆菌 (Güzeldemirci 和 Küçükbasmacı,2010)。Incerti 等人 (2017) 开发了 N-[2-苯基-4-氧代-1,3-噻唑烷-3-基]-1,2-苯并噻唑-3-甲酰胺/乙酰胺,对多种细菌和真菌物种具有显着的抗菌活性 (Incerti 等人,2017)。

抗结核化合物

咪唑并[2,1-b]噻唑-5-甲酰胺在结构上与 N-(4-乙酰氨基苯基)-6-(4-氟苯基)咪唑并[2,1-b]噻唑-3-甲酰胺相关,已显示出有效的抗结核活性。Moraski 等人 (2016) 报道了这些化合物对耐药结核分枝杆菌的有效性,为结核病治疗提供了一种新方法 (Moraski 等人,2016)。

抗病毒剂

De Clercq (2009) 的研究表明,咪唑并[2,1-b]噻唑的衍生物可能在抗病毒药物发现中具有价值,表明 N-(4-乙酰氨基苯基)-6-(4-氟苯基)咪唑并[2,1-b]噻唑-3-甲酰胺在这一领域的潜在应用 (De Clercq,2009)。

缓蚀剂

在材料科学领域,特别是在缓蚀方面,已对咪唑并[2,1-b]噻唑的衍生物进行了研究。Cruz 等人 (2004) 评估了相关化合物作为酸性介质中缓蚀剂的电化学行为,突出了其在保护金属方面的潜力 (Cruz 等人,2004)。

作用机制

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to its active site . This binding inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, Coenzyme A. The disruption of these critical metabolic processes can lead to the inhibition of bacterial growth.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and Coenzyme A. This disruption can affect various downstream metabolic processes that rely on Coenzyme A, including the TCA cycle and fatty acid synthesis, leading to the inhibition of bacterial growth.

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . The most active derivative of this compound displayed an IC50 of 2.32 μM against Mtb H37Ra , indicating potent antimycobacterial activity.

安全和危害

未来方向

属性

IUPAC Name |

N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-12(26)22-15-6-8-16(9-7-15)23-19(27)18-11-28-20-24-17(10-25(18)20)13-2-4-14(21)5-3-13/h2-11H,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXQPSOXKZMRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)

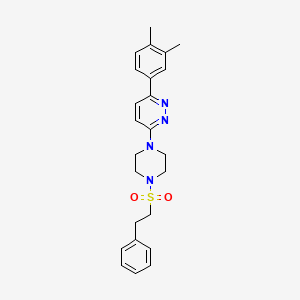

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)

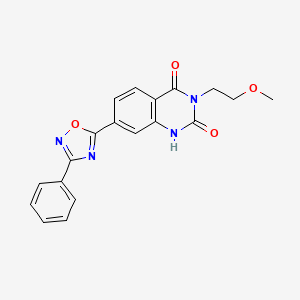

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)

![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)

![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)

![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)

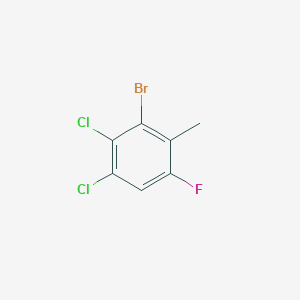

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)